Cinchonan, 6',9-dimethoxy-, (8alpha,9R)-

Asymmetric Organocatalysis Cyclopropanation Enantioselectivity

Cinchonan, 6',9-dimethoxy-, (8alpha,9R)- (CAS 141887-28-7) is a semi-synthetic Cinchona alkaloid derivative with the molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 g/mol. It features a fully defined stereochemistry at the C8 (α) and C9 (R) positions, which distinguishes it from its pseudoenantiomeric counterparts and other Cinchona derivatives.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
CAS No. 141887-28-7
Cat. No. B12275475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinchonan, 6',9-dimethoxy-, (8alpha,9R)-
CAS141887-28-7
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC
InChIInChI=1S/C21H26N2O2/c1-4-14-13-23-10-8-15(14)11-20(23)21(25-3)17-7-9-22-19-6-5-16(24-2)12-18(17)19/h4-7,9,12,14-15,20-21H,1,8,10-11,13H2,2-3H3/t14-,15-,20-,21+/m0/s1
InChIKeyQSOFUNXFUMLXCR-LATRNWQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinchonan, 6',9-dimethoxy-, (8alpha,9R)- (CAS 141887-28-7): Chemical Identity and Core Structural Features for Informed Procurement


Cinchonan, 6',9-dimethoxy-, (8alpha,9R)- (CAS 141887-28-7) is a semi-synthetic Cinchona alkaloid derivative with the molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 g/mol . It features a fully defined stereochemistry at the C8 (α) and C9 (R) positions, which distinguishes it from its pseudoenantiomeric counterparts and other Cinchona derivatives. This compound serves as a chiral scaffold for asymmetric organocatalysis [1] and as a key intermediate in the synthesis of advanced ADC payloads [2].

Stereochemical Control

Defined (8α,9R) configuration supports asymmetric induction studies.

Organocatalysis Workflow

C6’/9-dimethoxy substitution modulates catalytic site for cyclopropanation research.

ADC Intermediate Utility

Scaffold for patent-specific quaternary ammonium salt in NAMPT inhibitor payload synthesis.

Why Generic Cinchona Alkaloid Substitution Fails: The Critical Role of C6'/C9-Dimethoxy and (8α,9R) Configuration in Cinchonan, 6',9-dimethoxy-, (8alpha,9R)-


Generic Cinchona alkaloids such as quinine, quinidine, cinchonidine, and their dihydro derivatives cannot be simply interchanged with Cinchonan, 6',9-dimethoxy-, (8alpha,9R)- due to critical differences in their stereochemical and functional group architectures. The fixed (8α,9R) configuration dictates the absolute sense of asymmetric induction in organocatalytic processes [1]. Critically, the dual methoxy substitution at C6' on the quinoline ring and at C9 on the quinuclidine scaffold fundamentally modulates both the electronic character and steric environment of the catalytic active site, leading to divergent reactivity and enantioselectivity profiles [1]. This specific substitution pattern also underpins its utility as an advanced synthetic intermediate in patented ADC linker-payload constructs [2], where structural precision is non-negotiable.

Factor
This Compound
Generic Alkaloids
Product Configuration
(1S,2S)-cyclopropane induction context
May reverse absolute stereochemistry to (1R,2R)
Catalytic Profile
C6’/9-dimethoxy electronic/steric control
Reactivity and enantioselectivity may not reproduce
ADC Payload Utility
Patent-specific quaternary ammonium salt
Not documented in disclosed ADC patent family

Quantitative Evidence Guide: Differentiating Cinchonan, 6',9-dimethoxy-, (8alpha,9R)- from Closest Analogs


Organocatalytic Cyclopropanation: Enantioselectivity Profile of 6',9-Dimethoxycinchonan vs. Unmodified Quinine/Quinidine

In an enantioselective organocatalytic cyclopropanation via ammonium ylides (Papageorgiou et al., 2004), the target compound (8α,9R)-6',9-dimethoxycinchonan (CAS 141887-28-7) was employed as a key catalyst to access (1S,2S)-cyclopropane products [1]. The study provides a direct demonstrative context: the same reaction architecture using quinine-derived catalysts delivers the opposite enantiomer of the cyclopropane product, establishing that the stereochemical identity and substitution pattern of the Cinchona catalyst families dictate the absolute configuration of the product [1]. While exact ee values for the target compound were reported in the full text, the publication confirms that highly functionalized cyclopropanes are produced with excellent enantioselectivity (up to 94% ee for related substrates) using this catalyst system [1].

Cyclopropanation Enantioselectivity
Head-to-head
Produces (1S,2S) product; comparator family yields (1R,2R).
Reported enantiomer-reversal context
Absolute stereochemistry depends on catalyst scaffold selection.
Asymmetric Organocatalysis Cyclopropanation Enantioselectivity Ammonium Ylide

Specific Optical Rotation as a Discriminating Identity Threshold for (8α,9R)-6',9-Dimethoxycinchonan

The specific optical rotation [α] of a Cinchona derivative serves as a definitive fingerprint distinguishing it from other derivatives and confirming enantiopurity . While precise literature values for [α] of (8α,9R)-6',9-dimethoxycinchonan remain to be consolidated in public databases, the structurally related (8α,9R)-6'-methoxycinchonan (deoxyquinine) has a documented specific rotation of -31.1° (c 1.0, CHCl₃) . The additional 9-methoxy group in the target compound is expected to shift the optical rotation, providing a measurable and verifiable QC acceptance criterion for incoming material that would fail for unmodified quinine or dihydroquinine.

Optical Rotation
Class-level inference
Differs measurably from deoxyquinine (-31.1°).
Class-level identity threshold
Supplier-specific QC data to verify for exact value.
Chiral Purity Quality Control Specific Optical Rotation

ADC Intermediate Utility: Incorporation as a Defined (8α,9R)-1-Quaternized-6',9-Dimethoxycinchonan-1-ium Bromide

Patent CN112040951A (also WO2019149637A1) discloses a series of antibody-drug conjugates (ADCs) incorporating NAMPT inhibitors, where the target compound is utilized in the form of (8α,9R)-1-{[3,5-bis(trifluoromethyl)phenyl] methyl}-6',9-dimethoxycinchonan-1-ium bromide as a key intermediate [1]. This specific quaternary ammonium salt is prepared from the free base form (CAS 141887-28-7) [1]. The patent family represents a high-value, patent-protected application space where generic Cinchona alkaloids cannot substitute for this precise analog due to the unique steric and electronic requirements of the NAMPT inhibitor pharmacophore.

ADC Intermediate Utility
Supporting evidence
Specific quaternary ammonium salt (CN112040951A).
Supports ADC payload synthesis context
No alternative Cinchona scaffold claimed in patent family.
Antibody-Drug Conjugates NAMPT Inhibitor Quaternary Ammonium Salt ADC Linker-Payload

Molecular Formula and Weight Discrimination Against Common Cinchona Alkaloids

Cinchonan, 6',9-dimethoxy-, (8alpha,9R)- has a molecular formula of C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 Da . This distinguishes it definitively from common procurement alternatives: quinine (C₂₀H₂₄N₂O₂, MW 324.4 Da) [1] differs by a -CH₂- unit but retains the same oxygen count; hydroquinine (dihydroquinine, C₂₀H₂₆N₂O₂, MW 326.4 Da) has a saturated vinyl group; and (8alpha)-6'-methoxycinchonan (deoxyquinine, C₂₀H₂₄N₂O, MW 308.4 Da) lacks the 9-methoxy oxygen . These differences produce unique monoisotopic masses detectable by LC-MS, enabling rapid identity verification.

Molecular Weight Discrimination
Supporting evidence
338.4 Da (+14 vs quinine, +30 vs deoxyquinine).
Supports LC-MS identity confirmation
All distinguishable by unit-mass resolution.
Molecular Weight Elemental Composition Quality Control LC-MS Identity Confirmation

Proven Application Scenarios Where Cinchonan, 6',9-dimethoxy-, (8alpha,9R)- Delivers Non-Substitutable Value


Enantioselective Synthesis of (1S,2S)-Cyclopropane Building Blocks via Organocatalytic Ylide Chemistry

This compound is the catalyst of choice when the synthetic target requires a (1S,2S)-configured cyclopropane product. In the seminal report by Papageorgiou et al. (2004), (8α,9R)-6',9-dimethoxycinchonan mediates the formation of (1S,2S)-2-benzoylcyclopropane-1-carboxylate products with high enantioselectivity [1]. Switching to a quinine-derived or quinidine-derived catalyst family inverts the absolute stereochemistry of the product, making the procurement of this specific compound mandatory for (1S,2S) targets.

Synthesis of NAMPT Inhibitor-Based Antibody-Drug Conjugate (ADC) Linker-Payloads

In the patent family represented by CN112040951A and WO2019149637A1, the target compound is converted to (8α,9R)-1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-6',9-dimethoxycinchonan-1-ium bromide, a defined quaternary ammonium salt intermediate used to construct NAMPT inhibitor ADC payloads [1]. No alternative Cinchona alkaloid scaffold is claimed or exemplified for this therapeutic modality, making CAS 141887-28-7 the sole entry point to this patented ADC chemical space.

Chiral HPLC Method Development and Enantiomeric Excess Determination for Cinchona-Derived Catalysts

The definitive molecular formula (C₂₁H₂₆N₂O₂, 338.4 Da) and the anticipated specific optical rotation provide orthogonal analytical handles for developing identity and purity methods for incoming material acceptance [1]. LC-MS and polarimetry can rapidly discriminate this compound from quinine, hydroquinine, and deoxyquinine, all of which differ by 12–30 Da in monoisotopic mass.

Application
Selection Property
Validation Focus
Asymmetric cyclopropanation
Catalyst stereochemistry review
(1S,2S) product configuration confirmation
ADC payload synthesis
Specific scaffold requirement
Patent-specific intermediate validation
Chiral identity testing
Measurable QC criteria
LC-MS / polarimetry confirmation
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